molecular formula C6H9Cl2NO2 B566420 3-(DICHLOROACETYL)-5-METHYL-OXAZOLIDINE CAS No. 104767-34-2

3-(DICHLOROACETYL)-5-METHYL-OXAZOLIDINE

Cat. No.: B566420
CAS No.: 104767-34-2
M. Wt: 198.043
InChI Key: QOLMMFIIGRMSAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(DICHLOROACETYL)-5-METHYL-OXAZOLIDINE is a chemical compound belonging to the class of oxazolidines It is characterized by the presence of a dichloroacetyl group and a methyl-substituted oxazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(DICHLOROACETYL)-5-METHYL-OXAZOLIDINE typically involves the reaction of 5-methyl-1,3-oxazolidine with dichloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yield and purity of the product .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(DICHLOROACETYL)-5-METHYL-OXAZOLIDINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(DICHLOROACETYL)-5-METHYL-OXAZOLIDINE has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(DICHLOROACETYL)-5-METHYL-OXAZOLIDINE involves its interaction with specific molecular targets. The dichloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can disrupt essential biological pathways, resulting in antimicrobial or antifungal effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(DICHLOROACETYL)-5-METHYL-OXAZOLIDINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group on the oxazolidine ring can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

104767-34-2

Molecular Formula

C6H9Cl2NO2

Molecular Weight

198.043

IUPAC Name

2,2-dichloro-1-(5-methyl-1,3-oxazolidin-3-yl)ethanone

InChI

InChI=1S/C6H9Cl2NO2/c1-4-2-9(3-11-4)6(10)5(7)8/h4-5H,2-3H2,1H3

InChI Key

QOLMMFIIGRMSAP-UHFFFAOYSA-N

SMILES

CC1CN(CO1)C(=O)C(Cl)Cl

Synonyms

Oxazolidine, 3-(dichloroacetyl)-5-methyl- (9CI)

Origin of Product

United States

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